Jak1-IN-7 - 2241039-81-4

Jak1-IN-7

Catalog Number: EVT-3165640
CAS Number: 2241039-81-4
Molecular Formula: C28H31F2N7O4S
Molecular Weight: 599.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jak1-IN-7 is classified as a small molecule inhibitor specifically targeting Janus kinase 1. It belongs to a broader category of compounds known for their ability to modulate the JAK-STAT signaling pathway, which is implicated in numerous pathophysiological conditions, including autoimmune disorders and malignancies .

Synthesis Analysis

The synthesis of Jak1-IN-7 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available heterocyclic compounds that serve as the core structure.
  2. Reagents and Conditions: Various reagents are employed, such as coupling agents and solvents, under controlled temperature conditions to facilitate reactions like amination or alkylation.
  3. Purification: After synthesis, purification techniques such as column chromatography are used to isolate the desired compound from by-products.

The exact parameters, such as reaction times and temperatures, can vary depending on the specific synthetic route chosen. Detailed methodologies can be found in relevant literature focused on JAK inhibitors .

Molecular Structure Analysis

Jak1-IN-7 possesses a unique molecular structure characterized by:

  • Core Structure: A heterocyclic backbone that is essential for its interaction with the JAK1 enzyme.
  • Functional Groups: Specific functional groups that enhance its binding affinity and selectivity for JAK1 over other kinases.
  • Molecular Weight: The molecular weight is typically within the range suitable for drug-like properties, facilitating optimal pharmacokinetics.

The three-dimensional conformation of Jak1-IN-7 allows it to fit into the ATP-binding site of JAK1, which is crucial for its inhibitory activity .

Chemical Reactions Analysis

Jak1-IN-7 undergoes specific chemical reactions primarily involving:

  • Binding Interactions: The compound forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with the active site of JAK1.
  • Inhibition Mechanism: Upon binding, Jak1-IN-7 inhibits the phosphorylation activity of JAK1 by competing with ATP, thereby blocking downstream signaling pathways.

These interactions are critical for its function as an inhibitor and are often studied using kinetic assays to determine inhibition constants and efficacy .

Mechanism of Action

The mechanism of action of Jak1-IN-7 involves:

  1. Inhibition of JAK1 Activity: By binding to the ATP-binding pocket of JAK1, Jak1-IN-7 prevents ATP from accessing the active site.
  2. Blocking Signal Transduction: This inhibition halts the phosphorylation cascade initiated by cytokine receptor engagement, ultimately preventing the activation of STAT proteins.
  3. Impact on Cellular Functions: The blockade of JAK1 activity leads to reduced expression of pro-inflammatory cytokines and other mediators involved in immune responses.

This mechanism underscores its potential therapeutic effects in conditions characterized by excessive inflammation or dysregulated immune responses .

Physical and Chemical Properties Analysis

Jak1-IN-7 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for bioavailability; it is typically designed to be soluble in aqueous solutions.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Melting Point and Boiling Point: These thermal properties can provide insights into its purity and crystallinity.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm these properties during development .

Applications

Jak1-IN-7 has significant potential applications in various fields:

  • Therapeutic Use in Autoimmune Diseases: Its inhibition of JAK1 may benefit patients with conditions like rheumatoid arthritis or psoriasis by reducing inflammation.
  • Cancer Treatment: Given its role in modulating immune responses, Jak1-IN-7 may also be explored as an adjunct therapy in certain cancers where JAK signaling contributes to tumor growth.
  • Research Tool: Beyond therapeutic applications, it serves as a valuable research tool for elucidating JAK signaling pathways and their implications in health and disease.
Role of JAK1 in Disease Pathogenesis and Therapeutic Targeting

JAK1 Signaling Dynamics in Immune Dysregulation and Oncogenesis

JAK1 is a cytoplasmic tyrosine kinase that mediates signal transduction for over 60 cytokines, interferons, and growth factors. Its activation initiates when ligands bind to associated receptors (e.g., IFN-γR, IL-6R, gp130), triggering JAK1 autophosphorylation and subsequent recruitment/phosphorylation of STAT transcription factors (primarily STAT1, STAT3, STAT5). This JAK-STAT axis regulates genes controlling cell proliferation, differentiation, and immune responses [2] [8]. In oncology, persistent JAK1 activation drives tumorigenesis through:

  • STAT3-mediated anti-apoptosis: Constitutively phosphorylated STAT3 upregulates Bcl-2 and survivin in solid tumors (e.g., gastric, ovarian cancers) [3].
  • Epithelial-mesenchymal transition (EMT): JAK1/STAT3 signaling induces SNAIL and matrix metalloproteinases (MMPs), facilitating metastasis in digestive tract carcinomas [3] [8].
  • Immune evasion: JAK1 loss-of-function mutations in NK cells impair tumor surveillance, while gain-of-function mutations (e.g., S703I) cause hyperinflammatory states linked to hematologic malignancies [2] [5].

Table 1: JAK Isoforms and Their Pathogenic Roles

JAK IsoformPrimary Cytokine AssociationsKey Pathologic Consequences
JAK1IFN-α/β/γ, IL-6, IL-10, γc-chain cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21)Autoimmunity, solid tumor progression, immune dysregulation
JAK2EPO, TPO, GM-CSF, IL-3Myeloproliferative neoplasms, hematologic toxicity
JAK3γc-chain cytokinesSevere combined immunodeficiency (SCID)
TYK2IL-12, IL-23, IFN-α/βPsoriasis, IBD susceptibility

Mechanistic Links Between JAK1 Hyperactivation and Autoimmune Disorders

JAK1 hyperactivity is a hallmark of autoimmune pathogenesis due to dysregulated cytokine signaling:

  • Rheumatoid arthritis (RA): Synovial JAK1 activation by IL-6 and IFN-γ induces STAT3 phosphorylation, driving fibroblast proliferation and osteoclastogenesis. This perpetuates joint destruction and RANKL-mediated bone erosion [2] [8].
  • Inflammatory bowel disease (IBD): Mucosal Th17 differentiation via IL-6/JAK1/STAT3 signaling amplifies IL-17/IL-23 production, causing epithelial barrier disruption [3] [5].
  • Neuropsychiatric manifestations: In stress-related disorders, microglial JAK1 activation by IL-6 and IFN-α disrupts HPA axis regulation, correlating with depression-like behaviors [5].Notably, JAK1 polymorphisms (e.g., rs2780895) are genetically associated with asthma and Vogt-Koyanagi-Harada syndrome, underscoring its role in immune deviation [7].

Table 2: JAK1 Mutations and Autoimmune Correlations

Mutation/VariantFunctional ConsequenceAssociated Disorders
V623AConstitutive kinase activationAcute myeloid leukemia, autoimmune cytopenias
S703I (mosaic)Hyperphosphorylation of STAT1/3/5Early-onset multi-organ autoinflammation, atopy
rs2780895 (C-allele)Altered STAT binding affinityAsthma susceptibility
rs4244165 (G-allele)Increased JAK1 expressionBipolar disorder with immune dysregulation

JAK1-Dependent Cytokine Networks in Inflammatory Microenvironments

JAK1 serves as a signaling hub for pro-inflammatory cytokines that sustain pathologic niches:

  • Atopic dermatitis (AD): IL-4/IL-13 activate JAK1 to suppress filaggrin/loricrin expression, compromising epidermal barrier function. Concurrently, IL-31 and TSLP engage JAK1/JAK2 to induce pruritus via neuronal GRP signaling [6] [10].
  • Psoriasis and axial spondyloarthritis: IL-23-dependent Th17 responses require JAK1/TYK2 for STAT3 activation, amplifying IL-17A production. JAK1 inhibition disrupts this axis without directly blocking TNF or IL-17A [2] [6].
  • Cytokine storms: In COVID-19 and sepsis, JAK1 transduces IFN-γ and IL-6 signals that fuel systemic inflammation. Jak1-IN-7 demonstrates >100-fold selectivity for JAK1 over JAK3, potentially mitigating storm-related damage without broad immunosuppression [6] [8].

Table 3: Key Cytokine Networks Dependent on JAK1

CytokineReceptor ComplexJAK PairingInflammatory Outcome
IL-6IL-6R/gp130JAK1/JAK2 or JAK1/TYK2STAT3-mediated acute-phase proteins, B-cell differentiation
IL-4/IL-13Type II IL-4RJAK1/JAK3Th2 polarization, IgE class switching, barrier dysfunction
IL-23IL-23R/IL-12Rβ1JAK1/TYK2Th17 expansion, IL-17A production
IFN-γIFNGR1/IFNGR2JAK1/JAK2MHC class I/II upregulation, macrophage activation
IL-31IL-31RA/OSMRβJAK1/JAK2Pruritus, neuronal sensitization

Evolutionary Conservation of JAK1 Structural Motifs Across Species

JAK1’s domain architecture is evolutionarily conserved from teleosts to mammals, highlighting its non-redundant functions:

  • Domain homology: The FERM (JH7-JH6) and SH2-like (JH5-JH3) domains mediate receptor binding, while the pseudokinase (JH2) and kinase (JH1) domains regulate catalytic activity. The JH2 domain, despite lacking catalytic function, constrains JH1 hyperactivity—a mechanism preserved from zebrafish to humans [7] [9].
  • ATP-binding cleft conservation: The glycine-rich loop (GEGHFG, residues 882–887) and catalytic triad (K908/E925/D1003) are identical in human, murine, and avian JAK1. This explains why Jak1-IN-7’s pyrrolopyridine scaffold inhibits human and murine JAK1 with comparable IC50 values [7] [9].
  • Pathologic mutations: Gain-of-function mutations in the JH2 pseudokinase domain (e.g., human S703I) mirror mutations in Drosophila Hopscotch (JAK ortholog), confirming JH2’s ancient role as a regulatory module [7] [8].

Table 4: Evolutionarily Conserved Structural Motifs in JAK1

Structural DomainKey Functional ResiduesEvolutionary ConservationRole in JAK1 Inhibition
FERM (JH7-JH6)R172, F174, Y240>90% homology in vertebratesAnchors JAK1 to cytokine receptors; deletion ablates signaling
SH2-like (JH5-JH3)K340, R382, S432Conserved in deuterostomesSTAT docking; phosphopeptide mimicry blocks recruitment
Pseudokinase (JH2)V658, E637, N674Vertebrate-specificAllosteric control of JH1; targeted by type II inhibitors
Kinase (JH1)K908, E925, D1003, GXGXFG loopUbiquitous in metazoansATP-competitive binding site for Jak1-IN-7

Properties

CAS Number

2241039-81-4

Product Name

Jak1-IN-7

IUPAC Name

(2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide

Molecular Formula

C28H31F2N7O4S

Molecular Weight

599.7 g/mol

InChI

InChI=1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1

InChI Key

JNUZADQZHYFJGW-JOCHJYFZSA-N

SMILES

CN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F

Canonical SMILES

CN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F

Isomeric SMILES

CN1CCN(CC1)[C@H](COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.